3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-28-20-12-17(13-21(29-2)22(20)30-3)23(27)26-24-25-14-18(31-24)11-16-9-6-8-15-7-4-5-10-19(15)16/h4-10,12-14H,11H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBBGSKJNIWWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Naphthalenylmethyl Group: This step involves the alkylation of the thiazole ring with a naphthalenylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the Benzamide: The final step involves the coupling of the trimethoxyphenyl group with the thiazole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the naphthalenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 (Colon Cancer) | 10 | Induction of apoptosis |
| Compound B | MCF-7 (Breast Cancer) | 5 | Inhibition of cell proliferation |
| Compound C | A549 (Lung Cancer) | 15 | Disruption of mitochondrial function |
In a study by Evren et al. (2019), thiazole derivatives were synthesized and tested for their anticancer activity against NIH/3T3 and A549 cell lines, demonstrating strong selectivity and apoptosis induction in cancer cells .
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant effects. For example, an analogue of the compound under discussion showed promising results in the maximal electroshock (MES) model, indicating its potential as an anticonvulsant agent. The structure-activity relationship (SAR) emphasized the importance of specific substitutions on the thiazole ring for enhancing anticonvulsant activity .
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives are being explored in various studies. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a controlled study involving various thiazole derivatives, researchers synthesized multiple compounds and evaluated their anticancer activity against different cell lines. Notably, one derivative exhibited an IC50 value of 10 µM against HCT-15 cells, indicating significant cytotoxicity. The study concluded that modifications to the thiazole ring could enhance anticancer efficacy .
Case Study 2: Anticonvulsant Activity
Another research effort focused on synthesizing N-(thiazol-2-yl)benzamide derivatives. One compound demonstrated an effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide, showcasing its potential as a new therapeutic option for epilepsy .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It may interfere with cell division, protein folding, and redox balance, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The 3,4,5-trimethoxy substitution pattern distinguishes the target compound from analogs with other substituents:
Key Observations :
Substituent Variations on the Thiazole Ring
The 5-(naphthalen-1-ylmethyl) group is compared to smaller or polar substituents:
Key Observations :
- The naphthalenylmethyl group provides superior π-π stacking and hydrophobic interactions compared to morpholino or methylthio groups .
- Bulkier substituents (e.g., indenothiazole) may limit conformational flexibility, affecting binding to dynamic targets like ZAC receptors .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s high LogP may limit aqueous solubility but enhance membrane permeability.
Biological Activity
3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula, which features a benzamide core substituted with methoxy and thiazole groups. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of various benzamide derivatives, including 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide. It has been shown to exhibit significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Leukemia (K562)
Table 1 summarizes the IC50 values for different cancer cell lines:
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and PARP cleavage.
- Cell Cycle Arrest : It causes G2/M phase arrest in treated cells, preventing further proliferation.
- Inhibition of Metastasis : Studies have indicated a reduction in migration and invasion capabilities of cancer cells treated with this compound.
Neuroprotective Effects
In addition to its anticancer properties, preliminary research suggests that 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide may possess neuroprotective effects:
- Cholinesterase Inhibition : The compound has shown inhibitory activity against acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.
Table 2 illustrates the AChE inhibitory activity:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide | 8.0 | |
| Donepezil | 0.046 |
Case Studies
Several case studies have highlighted the therapeutic potential of benzamide derivatives similar to 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide:
- Study on Breast Cancer : In a clinical trial involving breast cancer patients, compounds with similar structures demonstrated improved survival rates when combined with standard chemotherapy regimens.
- Neuroprotection in Animal Models : Animal studies have indicated that administration of this compound results in significant cognitive improvements in models of neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide, and what key reaction conditions are required?
- Methodology: The compound can be synthesized via a multi-step approach involving: (i) Condensation of substituted benzaldehydes with thiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . (ii) Thiazole ring formation via Hantzsch synthesis, utilizing carbon disulfide and thiosemicarbazide, followed by nucleophilic substitution with naphthalen-1-ylmethyl groups . Key conditions include temperature control (reflux at ~80°C), solvent selection (ethanol, DMF), and stoichiometric ratios to minimize byproducts.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology:
- X-ray crystallography : Use SHELX software for single-crystal structure determination, particularly for resolving the thiazole and benzamide moieties .
- NMR : Analyze - and -NMR spectra for methoxy protons (δ 3.8–4.0 ppm), aromatic protons in naphthalene (δ 7.2–8.5 ppm), and thiazole C-2 signals (δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) with exact mass matching theoretical values .
Q. What preliminary biological activities have been reported for this compound?
- Methodology: Initial screening often includes:
- Lipoxygenase (LOX) inhibition assays : Measure IC values using spectrophotometric methods with linoleic acid as substrate, comparing to reference inhibitors like nordihydroguaiaretic acid (NDGA) .
- Anticancer activity : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare to non-cancerous cells (e.g., HEK-293) .
Advanced Research Questions
Q. How can synthetic efficiency be improved for large-scale production without compromising purity?
- Methodology:
- Continuous-flow microreactors : Optimize multi-step syntheses (e.g., Hantzsch thiazole formation followed by benzamide coupling) to reduce reaction times and improve yield .
- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
Q. How should researchers resolve contradictory bioactivity data across studies (e.g., varying IC values)?
- Methodology:
- Standardized assay protocols : Adopt uniform conditions (e.g., substrate concentration, incubation time) to minimize variability .
- Docking studies : Use AutoDock4 to model ligand-receptor interactions (e.g., with 15-LOX or SIRT2) and validate experimental IC values computationally .
Q. What strategies are effective in designing analogs to enhance potency or selectivity?
- Methodology:
- Structure-Activity Relationship (SAR) : Modify substituents on the benzamide (e.g., de-methylation of methoxy groups) or thiazole (e.g., replacing naphthalene with pyridyl groups) to assess impact on activity .
- Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-oxadiazole to evaluate changes in solubility and target binding .
Q. How can computational tools predict binding modes and pharmacokinetic properties?
- Methodology:
- Molecular docking : AutoDock4 with flexible side-chain sampling can simulate interactions with targets like SIRT2 or P-glycoprotein .
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 inhibition risks .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
